molecular formula C18H29N3O2 B11818083 tert-Butyl 2-(6-(dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-(dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11818083
M. Wt: 319.4 g/mol
InChI Key: BJHUSGJORYMVKO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-(dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carboxylate is a protected piperidine intermediate of significant importance in medicinal chemistry and drug discovery. Its primary research application is as a key precursor in the synthesis of novel, potent histamine H3 receptor antagonists . The histamine H3 receptor is a G-protein-coupled receptor that acts as an autoreceptor and heteroreceptor in the central nervous system, making it a prominent target for investigating therapeutic interventions for neurological disorders. Researchers utilize this Boc-protected intermediate to efficiently introduce the 2-(6-(dimethylamino)-2-methylpyridin-3-yl)piperidine moiety into more complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) group is crucial as it safeguards the piperidine nitrogen, allowing for selective functionalization at other sites during multi-step synthetic sequences before being cleanly deprotected under mild acidic conditions to reveal the active pharmacophore. This compound enables the exploration of structure-activity relationships (SAR) around the piperidine core, facilitating the development of new ligands with optimized binding affinity and selectivity for neuropharmacological research. Its use is strictly confined to laboratory research for scientific investigation.

Properties

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 2-[6-(dimethylamino)-2-methylpyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C18H29N3O2/c1-13-14(10-11-16(19-13)20(5)6)15-9-7-8-12-21(15)17(22)23-18(2,3)4/h10-11,15H,7-9,12H2,1-6H3

InChI Key

BJHUSGJORYMVKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Single-Step Visible-Light-Mediated Amination

A pioneering method involves the direct coupling of 2-methyl-6-bromopyridine derivatives with Boc-protected piperidines using acridine-based photocatalysts. As demonstrated in the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, this approach leverages blue LED irradiation to activate aryl halides for cross-coupling with amines. For the target compound, 2-methyl-6-bromopyridine reacts with tert-butyl piperidine-1-carboxylate in the presence of 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant and acridine salt (e.g., 9-mesityl-10-methylacridinium perchlorate) as the photocatalyst. Key parameters include:

  • Solvent : Anhydrous dichloroethane (DCE) for optimal radical stability.

  • Reaction Time : 10–12 hours under oxygen-free conditions.

  • Yield : 85–95%.

This method avoids hazardous hydrogenation steps and heavy-metal catalysts, aligning with green chemistry principles.

Multi-Step Assembly via Suzuki-Miyaura Coupling

Boronic Ester Intermediate Synthesis

The pyridinyl-piperidine scaffold can be constructed via Suzuki-Miyaura coupling. A boronic ester-functionalized piperidine, such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, reacts with 5-bromo-2-methyl-6-nitropyridine under palladium catalysis.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2.5 equiv) in THF/H₂O (3:1).

  • Temperature : 80°C for 6 hours.

  • Post-Coupling Reduction : The nitro group is reduced to an amine using H₂/Pd/C (10 psi, 25°C, 12 h), followed by dimethylation with formaldehyde and NaBH₄.

Yield Data

StepIntermediateYield (%)
Suzuki Couplingtert-Butyl 2-(6-nitro-2-methylpyridin-3-yl)piperidine-1-carboxylate78
Nitro Reductiontert-Butyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate92
DimethylationTarget Compound85

Overall Yield : 61%.

Reductive Amination and Boc Protection

Piperidine Ring Functionalization

An alternative route begins with 2-(6-(dimethylamino)-2-methylpyridin-3-yl)piperidine, which is subsequently Boc-protected. The piperidine ring is synthesized via reductive amination of glutaraldehyde with 2-methyl-6-(dimethylamino)pyridin-3-amine.

Key Steps

  • Reductive Amination :

    • Glutaraldehyde (1.2 equiv) reacts with 2-methyl-6-(dimethylamino)pyridin-3-amine in MeOH.

    • NaBH₃CN (1.5 equiv) is added at 0°C, stirred for 24 h.

    • Yield : 88%.

  • Boc Protection :

    • The resulting piperidine is treated with Boc₂O (1.1 equiv) and DMAP (0.1 equiv) in THF.

    • Yield : 94%.

Challenges and Optimization

Regioselectivity in Pyridine Functionalization

Introducing the dimethylamino group at the pyridine’s 6-position requires careful control. Direct alkylation of 6-amino-2-methylpyridine with methyl iodide often leads to over-alkylation. A preferred method involves:

  • Protection : Boc-protection of the amine.

  • Methylation : CH₃I (2.0 equiv) and K₂CO₃ (3.0 equiv) in DMF at 60°C for 4 h.

  • Deprotection : TFA in DCM (1:1) at 25°C for 2 h.

  • Yield : 89%.

Stereochemical Considerations

Racemization at the piperidine’s 2-position can occur during Boc protection. Using low temperatures (0°C) and non-polar solvents (e.g., hexane) minimizes this issue.

Industrial-Scale Adaptations

Continuous-Flow Photoreactors

Recent advancements employ microfluidic reactors for photocatalytic steps, enhancing scalability and reducing reaction times (3–4 h vs. 10 h batch).

Cost-Effective Catalyst Recycling

Immobilized acridine salts on mesoporous silica enable catalyst reuse for up to 5 cycles without yield loss .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:
The synthesis of tert-Butyl 2-(6-(dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carboxylate typically involves several key steps:

  • Formation of the Pyridine Ring: This can be achieved through methods such as the Hantzsch pyridine synthesis.
  • Cyclization to Introduce the Piperidine Ring: This step often employs nucleophilic substitution reactions.
  • tert-Butyl Group Attachment: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a strong base.

These synthetic pathways allow for the creation of more complex molecules, making this compound a valuable building block in organic synthesis.

Biological Applications

Pharmacological Properties:
Research indicates that this compound may exhibit various pharmacological activities:

  • Neuroprotective Effects: The compound has shown potential in protecting neuronal cells from damage caused by oxidative stress and neurotoxins.
  • Enzyme Inhibition: It may act as an inhibitor of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase. For instance, studies have indicated that it can inhibit β-secretase with an IC50 of 15.4 nM .

Mechanism of Action:
The mechanism behind its biological activity includes interactions with specific receptors and enzymes. The dimethylamino group enhances hydrogen bonding and electrostatic interactions, while the piperidine ring contributes to structural stability. The lipophilicity influenced by the tert-butyl group may enhance membrane permeability.

Case Studies

In Vitro Studies:
Research has demonstrated that this compound can significantly improve cell viability in astrocytes exposed to amyloid beta peptide (Aβ 1-42), suggesting its protective role against neurotoxic agents .

In Vivo Studies:
In a scopolamine-induced model of Alzheimer's disease in rats, this compound was evaluated for its effects on cognitive decline and oxidative stress markers. While it showed promise in reducing malondialdehyde (MDA) levels—a marker of oxidative stress—the overall cognitive improvement was not statistically significant compared to established treatments like galantamine .

ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro assay85% inhibition at 100 μM
Cell Viability in Presence of AβMTT Assay62.98% viability at 100 μM
MDA Levels ReductionTBARS AssaySignificant decrease observed

Industrial Applications

In the industrial sector, this compound can be utilized in the production of specialty chemicals, including agrochemicals and materials science applications. Its unique structure allows for the exploration of new synthetic pathways and development of novel compounds that can serve various industrial purposes .

Mechanism of Action

The mechanism by which tert-Butyl 2-(6-(dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Core Structure Key Substituents Biological Target/Activity Key Differences
Target Compound Piperidine 6-(Dimethylamino)-2-methylpyridine, tert-butyl carbamate Unknown (potential kinase or protease inhibition) Unique pyridine substitution; Boc group for protection/solubility
Compound 102 () Piperidine Phosphonate with benzyloxycarbonylamino and diphenoxy groups Escherichia coli ClpP protease inhibitor Phosphonate substituent enhances polarity; lacks aromatic dimethylamino group
E2020 () Piperidine Benzyl-indanone moiety Acetylcholinesterase inhibitor (IC₅₀ = 5.7 nM) Bulky lipophilic substituent for enzyme active site binding
AZD0156 () Imidazo[4,5-c]quinolinone 3-Methyl, tetrahydro-2H-pyran-4-yl, 6-[3-(dimethylamino)propoxy]pyridin-3-yl ATM kinase inhibitor Larger heterocyclic core; dimethylamino in alkoxy chain enhances pharmacokinetics
BIRB 796 () Pyrazole-urea tert-Butyl, morpholinoethoxy-naphthalene p38α MAP kinase inhibitor (Kd = 50–100 pM) tert-Butyl in pyrazole for hydrophobic binding; urea linker for hydrogen bonding

Key Observations

Role of Substituents: The dimethylamino group in the target compound’s pyridine ring may enhance solubility (via protonation) and target binding (via hydrogen bonding), similar to AZD0156’s dimethylaminopropyl chain . The tert-butyl carbamate group likely improves metabolic stability and modulates lipophilicity, contrasting with BIRB 796’s tert-butyl pyrazole, which occupies a hydrophobic kinase pocket .

Piperidine Derivatives: Piperidine-based compounds exhibit versatility: E2020’s indanone substituent optimizes acetylcholinesterase inhibition, while the target compound’s pyridine substitution may favor different targets (e.g., proteases or kinases) .

Physicochemical Properties: LogP: The tert-butyl group increases lipophilicity (higher LogP), while the dimethylamino group (pKa ~8–9) may enhance water solubility at physiological pH. This amphiphilic profile could improve blood-brain barrier penetration if neuroactivity is intended . Stability: The aromatic dimethylamino group may confer greater hydrolytic stability compared to aliphatic analogs like DMAEMA (), which degrade faster in aqueous environments .

Synthetic Utility :

  • The Boc-protected amine in the target compound allows for straightforward deprotection, enabling modular synthesis of secondary amines for further functionalization .

Biological Activity

tert-Butyl 2-(6-(dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carboxylate, a compound with significant structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14H23N3O2
  • Molecular Weight : 251.35 g/mol
  • IUPAC Name : this compound

This structure includes a piperidine ring, a pyridine moiety, and a tert-butyl ester group, which are known to influence its biological activity.

Anticancer Properties

Research indicates that derivatives of piperidine, including this compound, exhibit promising anticancer activities. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors. The mechanism was attributed to the induction of apoptosis and interference with cellular proliferation pathways .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AFaDu (hypopharyngeal)10.5Apoptosis induction
Compound BMCF7 (breast)15.0Cell cycle arrest
tert-Butyl compoundTBDTBDTBD

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. It has shown potential as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic transmission in the brain . This activity is essential for developing treatments aimed at cognitive enhancement.

Antimicrobial Activity

Preliminary studies have suggested that piperidine derivatives possess antimicrobial properties. The presence of the dimethylamino group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and neurodegeneration.
  • Receptor Modulation : Interaction with various receptors, including muscarinic acetylcholine receptors, has been observed, influencing cellular signaling pathways related to growth and survival.
  • Structural Interactions : The unique three-dimensional structure allows for better binding to target proteins compared to flatter compounds, enhancing its biological efficacy .

Case Studies

Recent literature provides insights into specific case studies involving similar compounds:

  • Study on Cancer Cell Lines : A derivative exhibited enhanced cytotoxicity in FaDu cells compared to established chemotherapeutics like bleomycin.
  • Alzheimer's Disease Model : A related compound demonstrated dual inhibition of acetylcholinesterase and butyrylcholinesterase in vitro, suggesting potential for cognitive enhancement in Alzheimer's models .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(6-(dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step organic reactions, including:

  • Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
  • Pyridine functionalization : Coupling the substituted pyridine moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–100°C) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating the product. Yield optimization relies on precise stoichiometry, inert atmospheres, and monitoring reaction progress via TLC or LC-MS .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl), piperidine protons (δ 1.5–3.5 ppm), and pyridine ring signals (δ 6.5–8.5 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion ([M+H]⁺) and detects trace impurities. A deviation >5 ppm from the theoretical mass suggests incomplete purification .
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection at 254 nm assesses purity (>95% is typical for research-grade material) .

Q. How should researchers safely handle and store this compound to ensure stability?

  • Storage : Under inert gas (Ar/N₂) at –20°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis of the Boc group .
  • Handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation or dermal exposure. Incompatible with strong oxidizers; spills require neutralization with inert adsorbents .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally analogous compounds?

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., dimethylamino vs. methoxy groups on the pyridine ring) using parallel synthesis. Assays (e.g., enzyme inhibition, cell viability) under standardized conditions (pH, temperature) identify critical pharmacophores .
  • Meta-analysis : Cross-referencing bioactivity data from multiple sources (e.g., ChEMBL, PubChem) while controlling for assay variability (e.g., IC₅₀ values in different cell lines). Conflicting results may arise from off-target interactions, which can be probed via kinome-wide profiling .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

  • In vitro metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Half-life (t₁/₂) <30 minutes indicates susceptibility to CYP450 enzymes .
  • pH-dependent hydrolysis : Dissolve in buffers (pH 1–10) and track Boc group cleavage by ¹H NMR. Rapid degradation at pH <2 suggests limited oral bioavailability .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., kinases)?

  • Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (kₐₙ, kₒff) in real time. A response >50 RU indicates significant interaction .
  • Isothermal titration calorimetry (ITC) : Titrate the compound into a protein solution to determine ΔH, ΔS, and Kd. Entropy-driven binding (ΔS >0) often correlates with hydrophobic interactions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for analogous Boc-protected piperidines?

  • Root-cause investigation : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (5% vs. 10% Pd), and protecting group strategies (Boc vs. Cbz). For example, polar aprotic solvents may improve solubility but promote side reactions (e.g., elimination) .
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst, solvent) and identify optimal conditions. Pareto charts prioritize factors affecting yield .

Q. Why do similar compounds exhibit divergent biological activities despite minor structural differences?

  • Crystallographic alignment : Superimpose X-ray structures to identify steric clashes or hydrogen-bonding variations. A methyl group at the pyridine 2-position (vs. hydrogen) may block access to a hydrophobic pocket .
  • Molecular dynamics simulations : Simulate ligand-receptor binding over 100 ns to assess conformational flexibility. Root-mean-square fluctuation (RMSF) >2 Å in key residues suggests unstable interactions .

Methodological Recommendations

  • Synthetic protocols : Prioritize Pd-catalyzed cross-coupling for regioselectivity .
  • Characterization : Combine HR-MS with 2D NMR (COSY, HSQC) for unambiguous assignment .
  • Biological assays : Validate targets using CRISPR knockouts to confirm on-mechanism activity .

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